3-Bromo-5-(trifluoromethoxy)benzaldehyde

ALDH3A1 inhibition enzyme assay structure-activity relationship

3-Bromo-5-(trifluoromethoxy)benzaldehyde (CAS 886498-07-3, MFCD04116040) is a substituted aromatic aldehyde with the molecular formula C₈H₄BrF₃O₂ and a molecular weight of 269.02. It is a key intermediate in medicinal chemistry and agrochemical synthesis, characterized by a bromine atom at the 3-position and a trifluoromethoxy group at the 5-position relative to the aldehyde functionality on a benzene ring.

Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
CAS No. 886498-07-3
Cat. No. B1276863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethoxy)benzaldehyde
CAS886498-07-3
Molecular FormulaC8H4BrF3O2
Molecular Weight269.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Br)C=O
InChIInChI=1S/C8H4BrF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H
InChIKeyALIVUZVZCLVJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(trifluoromethoxy)benzaldehyde (CAS 886498-07-3): Procurement-Focused Technical and Differentiation Overview


3-Bromo-5-(trifluoromethoxy)benzaldehyde (CAS 886498-07-3, MFCD04116040) is a substituted aromatic aldehyde with the molecular formula C₈H₄BrF₃O₂ and a molecular weight of 269.02 [1]. It is a key intermediate in medicinal chemistry and agrochemical synthesis, characterized by a bromine atom at the 3-position and a trifluoromethoxy group at the 5-position relative to the aldehyde functionality on a benzene ring [2]. The compound is available at 97% purity from major suppliers such as Thermo Scientific .

Why Generic Substitution of 3-Bromo-5-(trifluoromethoxy)benzaldehyde Fails: A Scientific Procurement Rationale


Substituting 3-bromo-5-(trifluoromethoxy)benzaldehyde with non-brominated or differently substituted analogs in research or industrial applications is not scientifically sound due to the profound impact of the bromine atom and the specific substitution pattern on both reactivity and biological activity. The bromine atom provides a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures that would be inaccessible with non-halogenated alternatives. Critically, the presence of the bromine atom dramatically alters the compound's biological profile, as demonstrated by its significantly enhanced inhibitory potency against aldehyde dehydrogenase 3A1 (ALDH3A1) compared to the non-brominated 3-(trifluoromethoxy)benzaldehyde [1].

Quantitative Differentiation Evidence for 3-Bromo-5-(trifluoromethoxy)benzaldehyde Versus Key Analogs


Enhanced ALDH3A1 Inhibitory Potency: 3-Bromo-5-(trifluoromethoxy)benzaldehyde vs. Non-Brominated Analog

3-Bromo-5-(trifluoromethoxy)benzaldehyde demonstrates a 5.8-fold improvement in ALDH3A1 inhibitory potency compared to its non-brominated analog, 3-(trifluoromethoxy)benzaldehyde. The bromine atom at the meta-position is critical for this enhanced activity [1][2].

ALDH3A1 inhibition enzyme assay structure-activity relationship

Isoform Selectivity Profile: Differential Inhibition of ALDH3A1 vs. ALDH2 and ALDH1A1

3-Bromo-5-(trifluoromethoxy)benzaldehyde exhibits a distinct isoform selectivity profile within the aldehyde dehydrogenase (ALDH) family. It shows 6.7-fold greater potency for ALDH3A1 over ALDH2 and 2.0-fold greater potency for ALDH3A1 over ALDH1A1 [1].

isoform selectivity ALDH family off-target activity

Regioisomeric Differentiation: 3-Bromo-5-(trifluoromethoxy)benzaldehyde vs. 5-Bromo-2-(trifluoromethoxy)benzaldehyde

The substitution pattern of 3-bromo-5-(trifluoromethoxy)benzaldehyde positions the bromine atom at the meta-position relative to the trifluoromethoxy group and the aldehyde. This contrasts with regioisomers such as 5-bromo-2-(trifluoromethoxy)benzaldehyde (CAS 923281-52-1), which places the bromine at the 5-position and the trifluoromethoxy group at the 2-position . This regioisomeric difference dictates the vectors available for downstream synthetic elaboration and can profoundly influence the binding mode in biological targets.

regioisomer substitution pattern synthetic utility

LogP Comparison: Enhanced Lipophilicity of 3-Bromo-5-(trifluoromethoxy)benzaldehyde vs. Non-Fluorinated Analog

The presence of both the bromine and trifluoromethoxy substituents on 3-bromo-5-(trifluoromethoxy)benzaldehyde results in a calculated LogP of approximately 3.16 [1]. This value is significantly higher than that of the non-fluorinated, non-brominated analog benzaldehyde (LogP ~1.48), indicating markedly increased lipophilicity, which can influence membrane permeability and protein binding.

lipophilicity LogP drug-likeness

Optimal Research and Industrial Use Cases for 3-Bromo-5-(trifluoromethoxy)benzaldehyde Based on Quantitative Evidence


Development of Selective ALDH3A1 Inhibitors for Cancer Stem Cell Research

Given its potent ALDH3A1 inhibition (IC50 = 360 nM) and significant isoform selectivity over ALDH2 (6.7-fold) and ALDH1A1 (2.0-fold), 3-bromo-5-(trifluoromethoxy)benzaldehyde is a validated starting material for the synthesis of chemical probes targeting ALDH3A1 [1][2]. ALDH3A1 is implicated in cancer stem cell maintenance and therapy resistance, and selective inhibitors are valuable tools for studying these pathways [3].

Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom at the 3-position makes 3-bromo-5-(trifluoromethoxy)benzaldehyde an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This reactivity allows for the efficient introduction of diverse aryl, heteroaryl, or amine functionalities, enabling the rapid generation of compound libraries for drug discovery [1].

Synthesis of Fluorinated Agrochemical Intermediates

The trifluoromethoxy group is a privileged motif in modern agrochemical design due to its unique electronic properties and metabolic stability. 3-Bromo-5-(trifluoromethoxy)benzaldehyde serves as a key intermediate for constructing fluorinated building blocks that can be elaborated into novel herbicides, fungicides, or insecticides with improved field performance [2].

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